molecular formula C5H4N4O B2607794 [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol CAS No. 4866-61-9

[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2607794
CAS No.: 4866-61-9
M. Wt: 136.114
InChI Key: ISLYUUGUJKSGDZ-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. This compound is known for its diverse biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties . The unique structure of this compound makes it a valuable scaffold for the development of various therapeutic agents.

Biochemical Analysis

Biochemical Properties

The [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol interacts with a variety of enzymes, proteins, and other biomolecules. It has been found to be a potent human CXCR2 receptor antagonist . This interaction plays a crucial role in its biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol typically involves the cyclocondensation of 3-amino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction is often carried out under mild conditions, making it an efficient and straightforward method for producing the compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar cyclocondensation reactions. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical and agricultural applications.

Chemical Reactions Analysis

Types of Reactions: [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions to achieve the desired modifications.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds with enhanced biological activity .

Scientific Research Applications

[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol has a wide range of scientific research applications. In medicinal chemistry, it is used to develop new drugs with antibacterial, antifungal, antiviral, and anticancer properties . The compound’s ability to inhibit specific enzymes and pathways makes it a valuable tool for studying disease mechanisms and developing targeted therapies.

In biology, this compound is used to investigate cellular processes and molecular interactions. Its role as a scaffold for designing bioactive molecules allows researchers to explore new avenues in drug discovery and development.

In the agricultural industry, this compound is utilized as a pesticide and herbicide due to its potent activity against various pests and weeds . This application helps improve crop yields and reduce the reliance on traditional chemical treatments.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol include other triazolopyrimidine derivatives, such as 5-methyl-7-hydroxy-1,3,4-triazaindolizine and 7-hydroxy-5-methyl-1,3,4-triazaindolizine . These compounds share a similar core structure but differ in their substituents and specific biological activities.

Uniqueness: The uniqueness of this compound lies in its versatile biological activities and its ability to serve as a scaffold for designing a wide range of bioactive molecules. Its diverse applications in medicine, biology, and agriculture highlight its significance as a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-4-1-2-6-5-7-3-8-9(4)5/h1-3H,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBDCPYXMVITMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2N=CNN2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701288789
Record name [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4866-61-9, 31592-08-2
Record name [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What are the key structural characteristics of [, , ]Triazolo[1,5-a]pyrimidin-7-ol derivatives and how are they typically characterized?

A1: [, , ]Triazolo[1,5-a]pyrimidin-7-ol derivatives are characterized by a fused triazole and pyrimidine ring system with a hydroxyl group at the 7-position. These compounds can be further substituted at various positions, leading to a diverse range of structures. Characterization typically involves spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C), infrared (IR) spectroscopy, and mass spectrometry (MS). For example, in one study, the structure of 5-(5-Bromo-2-hydroxy-3-methoxyphenyl)-7-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol was confirmed using 1H-NMR, 13C-NMR, IR spectroscopy and LC-MS. []

Q2: Have [, , ]Triazolo[1,5-a]pyrimidin-7-ol derivatives shown potential for corrosion inhibition, and if so, what mechanisms might be involved?

A2: Yes, research indicates that [, , ]Triazolo[1,5-a]pyrimidin-7-ol derivatives can act as corrosion inhibitors for carbon steel in acidic environments. [] Specifically, 5-methylthis compound (MTP) exhibited significant inhibition efficiency (up to 94.4%) in 1M HCl solutions. [] The proposed mechanism involves adsorption of the MTP molecules onto the steel surface, forming a protective layer that hinders corrosive agents from reaching the metal. This adsorption process appears to follow the Langmuir adsorption isotherm model. [] Further investigation using electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization techniques suggests that MTP acts as a mixed-type inhibitor, affecting both anodic and cathodic corrosion reactions. []

Q3: How do researchers utilize computational chemistry to understand the properties and behavior of [, , ]Triazolo[1,5-a]pyrimidin-7-ol derivatives?

A3: Density Functional Theory (DFT) calculations have been employed to analyze the reactivity of [, , ]Triazolo[1,5-a]pyrimidin-7-ol derivatives and provide insights into their effectiveness as corrosion inhibitors. [] These calculations can shed light on electronic properties and molecular orbitals, which can help explain the interactions between the inhibitor molecules and the metal surface. Such computational studies contribute to a deeper understanding of the structure-activity relationship and can guide the design of more effective corrosion inhibitors.

Q5: What is the significance of studying the coordination chemistry of [, , ]Triazolo[1,5-a]pyrimidin-7-ol?

A5: Investigating the coordination chemistry of [, , ]Triazolo[1,5-a]pyrimidin-7-ol with transition metals offers insights into its potential in various fields. Research has focused on synthesizing and characterizing coordination compounds of 5-methylthis compound with transition metal(II) halides, examining their spectral and magnetic properties. [, ] Understanding these properties can be valuable for applications like catalysis, materials science, and potentially even drug design. For instance, the distinct magnetic properties observed in tetraaquabis(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-olato)copper(II) and its diammine diaqua analogue highlight the influence of ligand coordination on the electronic structure of the metal center. [] This understanding is crucial for tailoring the properties of metal complexes for specific applications.

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